5,5'-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine)
Description
5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Properties
IUPAC Name |
5-[5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S2/c10-8-14-12-6(16-8)4-2-1-3-5-7-13-15-9(11)17-7/h1-5H2,(H2,10,14)(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOUOMDZUGENOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=NN=C(S1)N)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the 1,3,4-thiadiazole ring .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives, including 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine), often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or hydrazines .
Scientific Research Applications
5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) include other 1,3,4-thiadiazole derivatives, such as:
Uniqueness
What sets 5,5’-Pentane-1,5-diylbis(1,3,4-thiadiazol-2-amine) apart from similar compounds is its unique pentane-1,5-diyl linker, which can influence its chemical reactivity and biological activity . This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
